molecular formula C18H17N3OS B7742984 (Z)-1-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol

(Z)-1-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol

Cat. No.: B7742984
M. Wt: 323.4 g/mol
InChI Key: BFWFRRXIOZJZDD-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol is a complex organic compound that features a naphthalen-2-ol core linked to a tetrahydrobenzo[d]thiazol-2-yl group via a hydrazono bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the hydrazono group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazono derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.

Biology

In biological research, it has been studied for its potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, leading to cell lysis.

Medicine

In medicinal chemistry, it is being explored for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which (Z)-1-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol exerts its effects involves interaction with cellular proteins and enzymes. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell death. In anticancer applications, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • Dichloroaniline
  • Benzene, toluene, ethylbenzene, xylene (BTEX)

Uniqueness

What sets (Z)-1-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol apart from similar compounds is its unique hydrazono linkage, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, from coordination chemistry to medicinal research.

Properties

IUPAC Name

1-[(Z)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazinylidene)methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-16-10-9-12-5-1-2-6-13(12)14(16)11-19-21-18-20-15-7-3-4-8-17(15)23-18/h1-2,5-6,9-11,22H,3-4,7-8H2,(H,20,21)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWFRRXIOZJZDD-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NN=CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N=C(S2)N/N=C\C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.